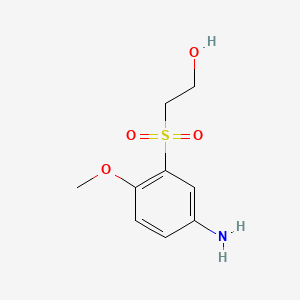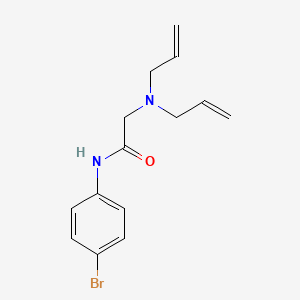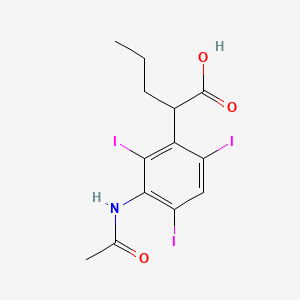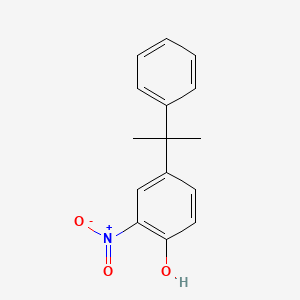
(Amino(methoxy)phosphoryl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Amino(methoxy)phosphoryl)amine is an organophosphorus compound characterized by the presence of both amino and methoxy groups attached to a phosphoryl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Amino(methoxy)phosphoryl)amine typically involves the reaction of methoxyphosphoryl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
Methoxyphosphoryl chloride+Ammonia→this compound+Hydrogen chloride
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (Amino(methoxy)phosphoryl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or amino groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoramidates or phosphonates.
Aplicaciones Científicas De Investigación
(Amino(methoxy)phosphoryl)amine has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organophosphorus compounds and ligands for catalysis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: The compound is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Amino(methoxy)phosphoryl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is crucial in its role as an enzyme inhibitor or a pharmacophore in drug design.
Comparación Con Compuestos Similares
Aminophosphonates: These compounds have similar structures but differ in the presence of a carbon-phosphorus bond instead of a nitrogen-phosphorus bond.
Phosphoramidates: These compounds contain a phosphoryl group bonded to an amide nitrogen, offering different reactivity and applications.
Phosphine Oxides: These compounds are oxidation products of phosphines and exhibit distinct chemical properties.
Uniqueness: (Amino(methoxy)phosphoryl)amine is unique due to its combination of amino and methoxy groups attached to a phosphoryl moiety, providing a versatile platform for various chemical transformations and applications. Its ability to undergo diverse reactions and form stable complexes with metals and enzymes makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
22457-53-0 |
|---|---|
Fórmula molecular |
CH7N2O2P |
Peso molecular |
110.05 g/mol |
Nombre IUPAC |
diaminophosphoryloxymethane |
InChI |
InChI=1S/CH7N2O2P/c1-5-6(2,3)4/h1H3,(H4,2,3,4) |
Clave InChI |
ZLUZBALAFPEVOS-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)

![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)


![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)


